molecular formula C13H23ClN2O4 B13471525 rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride

rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride

Cat. No.: B13471525
M. Wt: 306.78 g/mol
InChI Key: XQGWPDDUDOJVJY-NAWISMDQSA-N
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Description

rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyrrole core, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrrolo[2,3-c]pyrrole core, followed by the introduction of the tert-butyl and methyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride can be compared with similar compounds such as:

Properties

Molecular Formula

C13H23ClN2O4

Molecular Weight

306.78 g/mol

IUPAC Name

1-O-tert-butyl 3a-O-methyl (3aS,6aR)-2,3,4,5,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate;hydrochloride

InChI

InChI=1S/C13H22N2O4.ClH/c1-12(2,3)19-11(17)15-6-5-13(10(16)18-4)8-14-7-9(13)15;/h9,14H,5-8H2,1-4H3;1H/t9-,13-;/m0./s1

InChI Key

XQGWPDDUDOJVJY-NAWISMDQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2([C@@H]1CNC2)C(=O)OC.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CNC2)C(=O)OC.Cl

Origin of Product

United States

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